“Benzaldehyde, 4-(dipropylamino)-” is an organic compound that belongs to the family of substituted benzaldehydes. It has a molecular formula of C13H19NO .
The molecular structure of “Benzaldehyde, 4-(dipropylamino)-” consists of a benzene ring with an aldehyde group (C=O) and a dipropylamino group (N(C3H7)2) attached to it . The InChI string representation of the molecule is InChI=1S/C13H19NO/c1-3-9-14(10-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
.
4-(Dipropylamino)benzaldehyde, also known as N,N-dipropyl-4-formylaniline, is an aromatic aldehyde with notable applications in chemical synthesis and biological research. This compound is characterized by the presence of a dipropylamino group attached to a benzaldehyde moiety, which significantly influences its chemical behavior and biological activity.
The compound can be synthesized through various methods, including the reaction of dipropylamine with 4-formylphenol or via the reduction of 4-(N,N-dipropylamino)benzoic acid. It is commercially available from suppliers such as Sigma-Aldrich and VWR, where it is often used for research purposes in organic chemistry and pharmacology.
4-(Dipropylamino)benzaldehyde belongs to the class of organic compounds known as aromatic aldehydes. These compounds typically exhibit significant reactivity due to the presence of the aldehyde functional group, making them valuable in synthetic organic chemistry.
The synthesis of 4-(dipropylamino)benzaldehyde can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the reaction products.
The molecular formula for 4-(dipropylamino)benzaldehyde is C13H17NO. Its structure features a benzene ring substituted with a dipropylamino group and an aldehyde functional group at the para position:
4-(Dipropylamino)benzaldehyde participates in various chemical reactions typical for aldehydes:
The reactivity profile of 4-(dipropylamino)benzaldehyde is influenced by its electronic properties, which are modified by the dipropylamino substituent. This makes it a useful intermediate in organic synthesis.
The mechanism of action for 4-(dipropylamino)benzaldehyde primarily involves its role as an inhibitor in biochemical pathways. It has been identified as a potent inhibitor of aldehyde dehydrogenase enzymes, particularly ALDH1A1.
Research indicates that this compound inhibits the oxidation of all-trans retinal to all-trans retinoic acid by selectively targeting ALDH1A1 without affecting other ALDH isoforms like ALDH2 or ALDH3 . This selectivity suggests potential therapeutic applications in modulating retinoid signaling pathways in various biological contexts.
Relevant data regarding its stability and reactivity are crucial for handling and storage protocols in laboratory settings.
4-(Dipropylamino)benzaldehyde has several applications in scientific research:
This compound's ability to selectively inhibit specific enzymes makes it a valuable tool for investigating metabolic pathways and developing potential therapeutic agents.
4-(Dipropylamino)benzaldehyde (DPAB), systematically named as 4-(N,N-dipropylamino)benzaldehyde (Chemical Formula: C₁₃H₁₉NO), is a substituted benzaldehyde derivative characterized by a dipropylamino group (-N(C₃H₇)₂) at the para position relative to the aldehyde functional group. This electron-donating substituent significantly influences the compound's electronic properties, enhancing resonance stabilization and altering reactivity compared to unsubstituted benzaldehyde or shorter-chain analogs like 4-(dimethylamino)benzaldehyde (DMAB) [4]. The extended propyl chains create a sterically distinct profile that contributes to its selective binding interactions with enzyme active sites, particularly within the aldehyde dehydrogenase (ALDH) superfamily [1] [3].
Structurally, DPAB belongs to a class of aromatic aldehydes designed for targeted inhibition of specific ALDH isoforms. X-ray crystallographic studies of related ALDH enzymes (e.g., ALDH1A1) reveal substrate tunnels that accommodate the benzaldehyde scaffold while discriminating against bulkier inhibitors. The dipropyl moiety of DPAB optimally fills hydrophobic sub-pockets in ALDH1A1, a feature not achievable with dimethylamino analogs [1]. This molecular complementarity underpins DPAB's exceptional potency as a competitive inhibitor, with binding affinity orders of magnitude higher than that of aldehydes with shorter alkyl chains.
Table 1: Structural and Electronic Properties of Substituted Benzaldehydes
Compound | Substituent | Alkyl Chain Length | Key Electronic Effect | Steric Bulk |
---|---|---|---|---|
4-(Dimethylamino)benzaldehyde (DMAB) | -N(CH₃)₂ | C1 | Moderate resonance stabilization | Low |
4-(Diethylamino)benzaldehyde (DEAB) | -N(CH₂CH₃)₂ | C2 | Enhanced resonance stabilization | Moderate |
4-(Dipropylamino)benzaldehyde (DPAB) | -N(CH₂CH₂CH₃)₂ | C3 | Strong resonance stabilization | High |
Unsubstituted benzaldehyde | -H | - | No resonance enhancement | Minimal |
DPAB emerged from systematic investigations into ALDH inhibitors during the 1990s–2000s, driven by the need to dissect retinoid metabolism and overcome chemotherapeutic resistance. Its discovery was preceded by studies on 4-(diethylamino)benzaldehyde (DEAB), which demonstrated ALDH1A1 inhibition but with limited potency (IC₅₀ ~1–5 μM) [1] [3]. Researchers synthesized DPAB as a structural analog with elongated alkyl chains, hypothesizing improved hydrophobic interactions within ALDH1A1's substrate tunnel.
Early biochemical screens confirmed DPAB as a potent, reversible inhibitor of ALDH1A1, showing 10-fold greater efficacy than DEAB. This discovery coincided with pivotal advances in understanding ALDH isoform functions:
DPAB's primary significance lies in its potent and selective reversible inhibition of ALDH1A1, making it indispensable for probing retinoid metabolism and stem cell biology. Key biochemical attributes include:
Table 2: Inhibition Kinetics of DPAB Against ALDH Isoforms
Enzyme | Species | Substrate | IC₅₀ (μM) | Selectivity vs. ALDH2/ALDH3 |
---|---|---|---|---|
ALDH1A1 | Mouse | Retinal | 0.11 | >100-fold selective |
ALDH1A1 | Human | Retinal | 0.13 | >100-fold selective |
ALDH2 | Human | Acetaldehyde | >50 | Not applicable |
ALDH3A1 | Human | Benzaldehyde | >50 | Not applicable |
DPAB's most revealing application emerged in studies of HL-60 promyelocytic leukemia cells. When co-incubated with 1 μM retinal (a retinoic acid precursor), 50 μM DPAB inhibited cell differentiation by only 30% over 144 hours [1] [3]. This paradox – potent enzymatic inhibition but weak phenotypic effect – demonstrated that ALDH1A1 is not the primary retinal-oxidizing enzyme in HL-60 granulocytic differentiation. Instead, it implied roles for other enzymes (e.g., ALDH1A2 or cytochrome P450 isoforms), reshaping understanding of retinoic acid biosynthesis in leukemia models.
Thus, DPAB serves as more than an inhibitor; it is a diagnostic tool for identifying ALDH1A1-independent pathways. Its use in hematopoietic stem cell sorting (via ALDH activity modulation) further highlights its utility in isolating cell populations where retinoic acid signaling governs fate decisions [3].
Table 3: Key Research Applications of DPAB in Biochemical Models
Application | Model System | Key Finding | Reference |
---|---|---|---|
Retinoic acid synthesis inhibition | Purified ALDH1A1 | Nanomolar IC₅₀ for retinal oxidation | [1] [3] |
Hematopoietic stem cell function | Mouse/human progenitors | Confirmed ALDH1A1 role in retinoic acid synthesis | [1] |
Leukemia differentiation mechanisms | HL-60 cells | Revealed ALDH1A1-independent retinal oxidation | [1] [3] |
Chemoresistance modulation | L1210/CPA cells | Reversed cyclophosphamide resistance with DEAB* | [3] |
* DEAB is a less potent analog; DPAB shows superior efficacy in analogous tests.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0